Home > Products > Screening Compounds P4335 > N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide -

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-4261694
CAS Number:
Molecular Formula: C22H18F4N2O3S
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound (3 in the paper) serves as a key intermediate in synthesizing a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. These acetamides were investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). []
  • Relevance: This compound shares the (4-methylphenyl)sulfonyl]amino substructure with N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide. The research highlights how modifications to this core structure can impact enzyme inhibitory activity. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of compounds (7a-l in the paper) was synthesized and evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). [] The research focused on exploring how structural changes within the benzodioxane and acetamide moieties influenced enzyme inhibition. []
  • Relevance: These compounds, like N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, contain both a sulfonamide group and an acetamide group. The variation in substituents on the phenyl ring attached to the acetamide group in these compounds allows for the study of structure-activity relationships. []

1‐[2,6‐Dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐5‐(4‐methyl­phenyl­sulfonamido)‐1H‐pyrazole‐3‐carbonitrile

  • Compound Description: This compound is described as a tricyclic amide with an overall 'Y' shape. [] The crystal structure analysis revealed the presence of intermolecular N—H⋯O hydrogen bonds. []
  • Relevance: This compound, although possessing a pyrazole core, shares the (4-methylphenyl)sulfonamido moiety with N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide. This structural similarity emphasizes the significance of the sulfonamide group in influencing molecular conformation and intermolecular interactions. []

1‐(3‐Methylphenyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thiadiazol‐2‐yl}urea

  • Compound Description: This compound contains both a thiadiazole ring and a urea group. []
  • Relevance: While structurally distinct, this compound, like N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, features a trifluoromethyl substituent on a phenyl ring. This shared feature highlights the use of trifluoromethyl groups in medicinal chemistry, potentially influencing the compound's pharmacokinetic properties. []
  • Compound Description: This series encompasses four distinct chemical classes – carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides – all sharing the common structural motif of N-[(arylmethoxy)phenyl]. These compounds were synthesized and investigated for their potential as leukotriene D4 (LTD4) antagonists. [] The research aimed to identify potent inhibitors of LTD4-induced bronchoconstriction. []
  • Relevance: N~2~-[(4-Fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide belongs to the sulfonyl carboxamide class and shares the importance of this functional group in developing pharmaceutical agents, especially those targeting LTD4 activity. []
  • Compound Description: This compound (38p in the paper), designated as ZENECA ZD3523, acts as a potent and selective leukotriene receptor antagonist. [] It exhibited a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and displayed notable oral efficacy in inhibiting LTD4-induced bronchoconstriction in guinea pigs. []
  • Relevance: ZENECA ZD3523, similar to N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, is a sulfonyl carboxamide and demonstrates the potential of this class for developing therapeutic agents, particularly in the context of respiratory diseases. []

Alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate

  • Compound Description: This class of cyclohexene derivatives was designed and synthesized to identify novel small-molecule inhibitors of inflammatory mediator production for potential use as antisepsis agents. [] These compounds focused on suppressing nitric oxide (NO) and cytokine production. []
  • Relevance: While structurally distinct, this compound class, like N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, highlights the use of sulfamoyl groups in medicinal chemistry. This emphasizes the diverse applications of sulfamoyl-containing compounds in targeting different therapeutic areas. []

Properties

Product Name

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H18F4N2O3S

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H18F4N2O3S/c1-15-2-10-19(11-3-15)28(32(30,31)20-12-6-17(23)7-13-20)14-21(29)27-18-8-4-16(5-9-18)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)

InChI Key

PKLNVFHUTAAPEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.